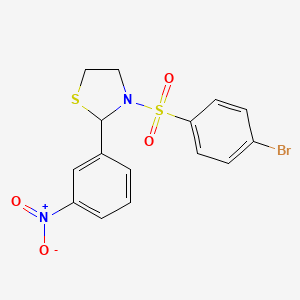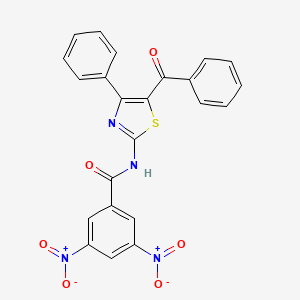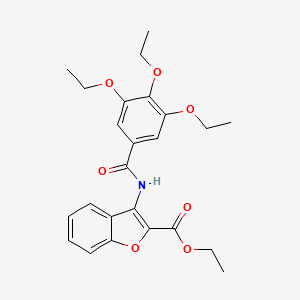
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, commonly known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPO is a synthetic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Novel Pyrazole Derivatives : A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed potential antimicrobial and anticancer agents. Among these compounds, specific ones exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their promise in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Activity
Synthesis of Dimethyl Sulfomycinamate : Bagley et al. (2003) described the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product from the thiopeptide antibiotic sulfomycin I. This compound's synthesis showcases the intricate chemical manipulations possible with thiazole and pyridine derivatives, contributing to the development of novel antibiotics (Bagley, Dale, Xiong, & Bower, 2003).
Organotin(IV) Complexes in Drug Development
Organotin(IV) Complexes with Semicarbazone and Thiosemicarbazones : Research by Singh, Singh, and Bhanuka (2016) on organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives demonstrated significant antibacterial activities. These findings suggest that such complexes could serve as potent drugs, especially in combating resistant bacterial strains (Singh, Singh, & Bhanuka, 2016).
Antifungal Agents
4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives : A study by Jafar et al. (2017) on the antifungal effect of certain pyrimidin-amine derivatives against Aspergillus terreus and Aspergillus niger demonstrated the potential of these compounds in developing effective antifungal agents. This research highlights the continuous need for novel antifungal compounds to address the emerging resistance to existing drugs (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-13(20-10(2)16-9)14(18)17-7-12(8-17)19-11-4-3-5-15-6-11/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGIBYKFJFKDGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethylthiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)


![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![8-{[(1E)-2-(5-bromo-2-methoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(3-methylbut yl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)


![8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2405295.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)